

Physicochemical and Pharmacological Properties

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Compound Focus: Omipalisib

CAS No.: 1086062-66-9

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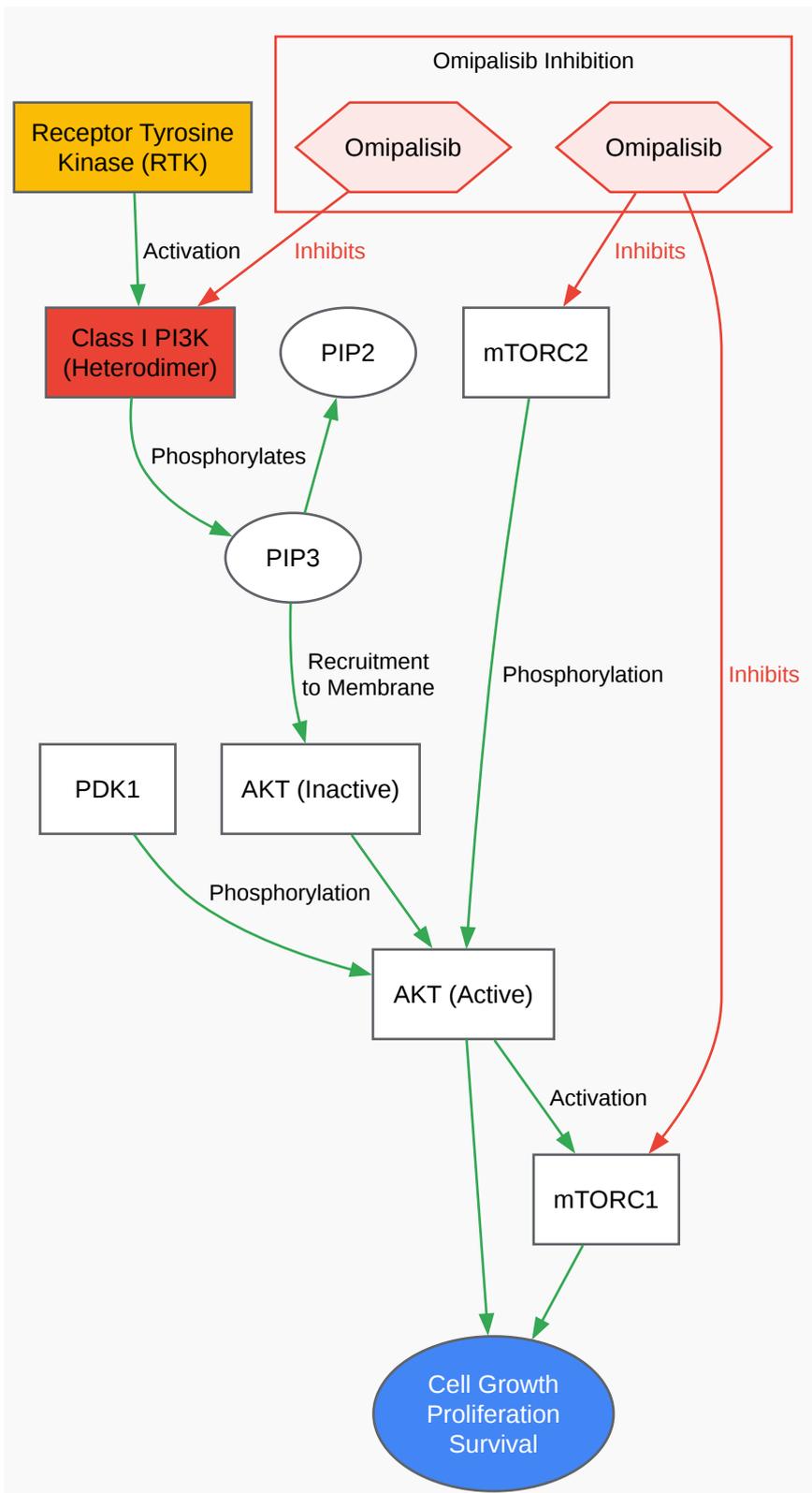
The following table details key characteristics that influence the compound's behavior in biological systems.

Parameter	Value / Description
XLogP	4.33 [1]
Hydrogen Bond Donors	1 [1]
Hydrogen Bond Acceptors	7 [1]
Rotatable Bonds	6 [1]
Topological Polar Surface Area	115.34 Å ² [1]
Lipinski's Rule of Five	No rules broken (suitable for oral administration) [1]
Chemical Classification	Synthetic organic compound; belongs to the class of quinolines and derivatives [1] [2]

Mechanism of Action and Target Engagement

Omipalisib acts as a dual inhibitor, simultaneously targeting key nodes in the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, survival, and metabolism [3].

The diagram below illustrates the signaling pathway and **Omipalisib**'s primary targets.



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Omipalisib achieves its effects by:

- **Direct Kinase Inhibition:** It is a highly potent, ATP-competitive inhibitor with sub-nanomolar activity against the p110 catalytic subunits of PI3K (α , β , γ , δ) and both mTOR complexes [4] [5].
- **Dual Pathway Suppression:** By inhibiting both PI3K and mTOR, it disrupts the pathway at multiple points, leading to robust suppression of downstream signals like phosphorylated AKT (p-AKT), p-S6, and p-4EBP1, which are markers of cell proliferation and survival [4] [6].
- **Experimental Confirmation:** Pharmacodynamic studies in clinical trials have confirmed that **omipalisib** engages its targets both systemically (in blood) and locally in diseased tissue, such as the lungs in Idiopathic Pulmonary Fibrosis (IPF) patients [7].

Experimental Protocols for Key Assays

Here are detailed methodologies from published studies demonstrating how **omipalisib**'s efficacy is evaluated in a research setting.

In Vitro Cell Proliferation and Viability (MTT Assay)

This protocol is used to determine the inhibitory effect of **omipalisib** on cell proliferation [4].

- **Cell Seeding:** Seed cells into 96-well plates.
- **Drug Treatment:** The next day, treat cells with a range of **omipalisib** concentrations (e.g., from nM to μ M) or a vehicle control (DMSO).
- **Incubation:** Incubate for 72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.
- **Solubilization:** Remove the supernatant and dissolve the formed crystals in DMSO.
- **Absorbance Measurement:** Record absorbance at 570 nm with a reference wavelength of 630 nm using a spectrophotometer.
- **Data Analysis:** Calculate the half-maximal effective concentration (EC_{50}) using statistical software like GraphPad Prism.

Colony Formation Assay (Clonogenicity)

This assay tests the ability of a single cell to grow into a colony, which is a hallmark of cancer stem cells, after drug treatment [4] [8].

- **Cell Seeding and Treatment:** Culture cells overnight in 12-well plates, then add **omipalisib** or vehicle.
- **Limited Exposure:** After 72 hours of incubation, remove the drug and replace it with fresh, drug-free medium.
- **Colony Growth:** Culture the cells for an additional 5 to 10 days to allow for colony formation.
- **Staining and Counting:** Fix colonies with methanol and stain with Giemsa solution. Manually count colonies containing more than 50 cells.

Western Blot Analysis for Target Engagement

This protocol confirms the inhibition of the PI3K/AKT/mTOR pathway by **omipalisib** at the molecular level [4] [6].

- **Cell Treatment and Lysis:** Treat cells with **omipalisib** and harvest by trypsinization. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using an assay like BCA.
- **Gel Electrophoresis:** Load equal amounts of protein and separate by SDS-PAGE.
- **Membrane Transfer:** Transfer proteins from the gel to a PVDF membrane.
- **Antibody Probing:** Block the membrane and incubate with primary antibodies against targets of interest (e.g., p-AKT, total AKT, p-S6, p-4EBP1, p-ERK).
- **Detection:** Incubate with HRP-conjugated secondary antibodies and develop using a chemiluminescent substrate. A successful inhibition will show a decrease in phosphorylated protein levels without affecting total protein levels.

Current Research and Potential Applications

While **omipalisib** remains investigational, preclinical and early clinical studies highlight its potential in several areas:

- **Oncology:** Research shows **omipalisib** inhibits growth in **esophageal squamous cell carcinoma (ESCC)**, **pancreatic ductal adenocarcinoma (PDAC)**, and oncogenically-transformed cells from **neurocutaneous melanocytosis (NCM)** by disrupting PI3K/AKT/mTOR and ERK signaling [4] [8] [6]. A key strategy involves combining **omipalisib** with MAPK pathway inhibitors (e.g., Trametinib) to overcome resistance and enhance anti-tumor efficacy [6].
- **Idiopathic Pulmonary Fibrosis (IPF):** An experimental medicine study demonstrated that **omipalisib** had acceptable tolerability and confirmed target engagement in the lungs of IPF patients, supporting its potential as an anti-fibrotic therapy [7] [5].

- **Drug Discovery Inspiration:** The structure of **omipalisib** has been used to design novel macrocyclic compounds with improved drug-like properties as dual PI3K/mTOR inhibitors for future cancer therapies [9].

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